N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a 4-chloroanilino group, a propionyl group, and a pyridinesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide typically involves multiple steps, starting with the preparation of the 4-chloroanilino intermediate. One common method involves the catalytic hydrogenation of 4-chloronitrobenzene to produce 4-chloroaniline . This intermediate is then reacted with propionyl chloride under basic conditions to form the N-propionyl derivative. Finally, the N-propionyl-4-chloroaniline is reacted with 3-pyridinesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide or potassium carbonate are commonly used in these reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or other derivatives.
Scientific Research Applications
N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler compound with similar structural features but lacking the propionyl and pyridinesulfonamide groups.
2,4-Dichloroaniline: Contains two chlorine atoms on the aniline ring, used in the production of dyes and herbicides.
3-(4-chloroanilino)-2-(isopropylsulfonyl)acrylonitrile: Another substituted aniline with different functional groups.
Uniqueness
N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the pyridinesulfonamide moiety distinguishes it from simpler aniline derivatives and contributes to its diverse applications in research and industry.
Properties
CAS No. |
55841-84-4 |
---|---|
Molecular Formula |
C14H14ClN3O3S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-2-13(19)18-22(20,21)12-4-3-9-16-14(12)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
ZUKMTPQHCCRDHK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.